molecular formula C5H4Cl2N2O B184940 3,4-Dichloro-5-methoxypyridazine CAS No. 63910-32-7

3,4-Dichloro-5-methoxypyridazine

Cat. No. B184940
CAS RN: 63910-32-7
M. Wt: 179 g/mol
InChI Key: OVZWGIFIQJWITB-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methoxypyridazine is a chemical compound with the molecular formula C5H4Cl2N2O . It has a molecular weight of 179 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Synthesis Analysis

The synthesis of this compound involves the methoxylation of 3,4,5-trichloropyridazine . The reaction with an equivalent amount of sodium methoxide (NaOMe) results in the formation of three dichloromonomethoxypyridazines . Further methoxylation of these compounds can be performed to prepare various substituted pyridazines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4Cl2N2O/c1-10-3-2-8-9-5(7)4(3)6/h2H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The chemical reactions involving this compound primarily include methoxylation reactions . The compound reacts with sodium methoxide to form dichloromonomethoxypyridazines . Further methoxylation can yield various substituted pyridazines .


Physical And Chemical Properties Analysis

This compound is a powder that has a melting point range of 100-102 degrees Celsius . It is typically stored at 4 degrees Celsius .

Scientific Research Applications

  • Synthesis of Novel Compounds : It has been used in the synthesis of novel compounds, like 3-chloro-5-methoxypyridazine, which can serve as intermediates in organic synthesis (Bryant, Kunng, & South, 1995).

  • Electrophilic Chlorinating Agent : 2,4-Dichloro-5-methoxypyridazin-3(2H)-one, a related compound, is used as an electrophilic chlorinating agent for α-chlorination of active methylene/methine compounds (Park et al., 2005).

  • Methoxylation Studies : Research on methoxylation of pyridazine derivatives, like 3,4,6-trichloropyridazine, has been conducted, leading to the understanding of compound formation and complexation (Nagashima et al., 1987).

  • Antimicrobial Applications : Synthesis of novel 1,2,4-Triazole derivatives from related compounds has shown potential antimicrobial activities, suggesting the use of 3,4-Dichloro-5-methoxypyridazine in developing new antimicrobial agents (Bektaş et al., 2007).

  • In Organic Chemistry Reactions : It's used in various organic chemistry reactions, such as N-oxidation and substitution reactions to create a range of pyridazine derivatives with potential applications in pharmaceutical and chemical industries (Horie & Ueda, 1963).

  • Synthetic Methodology Development : Research on new synthetic routes for pyridazine derivatives, including those involving methoxy groups, contributes to the development of efficient synthetic methodologies in organic chemistry (Ju Xiu-lian, 2011).

  • Structural and Spectroscopic Analysis : Detailed structural and spectroscopic analyses of compounds like 3-chloro-6-methoxypyridazine provide insights into their chemical properties, which are crucial for designing new materials and drugs (Chamundeeswari, Samuel, & Sundaraganesan, 2013).

  • Electrochemical Cross-Coupling Reactions : It's used in nickel-catalyzed electrochemical cross-coupling reactions, a method that has broad applicability in organic synthesis (Sengmany et al., 2007).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3,4-dichloro-5-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-9-5(7)4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZWGIFIQJWITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291763
Record name 3,4-dichloro-5-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63910-32-7
Record name 63910-32-7
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Record name 3,4-dichloro-5-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichloro-5-methoxypyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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